molecular formula C27H30N4O3S2 B12479228 4-butoxy-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide

4-butoxy-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide

Cat. No.: B12479228
M. Wt: 522.7 g/mol
InChI Key: MACDSZWJSLQEDI-UHFFFAOYSA-N
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Description

3-(4-BUTOXYBENZOYL)-1-{4-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}THIOUREA is a complex organic compound that features a thiophene ring, a piperazine moiety, and a thiourea group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-BUTOXYBENZOYL)-1-{4-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}THIOUREA typically involves multiple steps:

    Formation of the Butoxybenzoyl Intermediate: This step involves the reaction of 4-butoxybenzoic acid with a suitable activating agent to form the butoxybenzoyl chloride.

    Introduction of the Piperazine Moiety: The butoxybenzoyl chloride is then reacted with 4-(thiophene-2-carbonyl)piperazine to form the intermediate product.

    Formation of the Thiourea Group: Finally, the intermediate product is reacted with thiourea under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-BUTOXYBENZOYL)-1-{4-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}THIOUREA can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3-(4-BUTOXYBENZOYL)-1-{4-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}THIOUREA has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activities.

    Material Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific properties.

    Biological Studies: It can be used to study the interactions of thiourea derivatives with biological targets.

Mechanism of Action

The mechanism of action of 3-(4-BUTOXYBENZOYL)-1-{4-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}THIOUREA involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological molecules, while the piperazine and thiophene rings can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-BUTOXYBENZOYL)-1-{4-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}THIOUREA is unique due to its combination of a thiophene ring, a piperazine moiety, and a thiourea group. This unique structure provides it with distinct chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C27H30N4O3S2

Molecular Weight

522.7 g/mol

IUPAC Name

4-butoxy-N-[[4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C27H30N4O3S2/c1-2-3-18-34-23-12-6-20(7-13-23)25(32)29-27(35)28-21-8-10-22(11-9-21)30-14-16-31(17-15-30)26(33)24-5-4-19-36-24/h4-13,19H,2-3,14-18H2,1H3,(H2,28,29,32,35)

InChI Key

MACDSZWJSLQEDI-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4

Origin of Product

United States

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